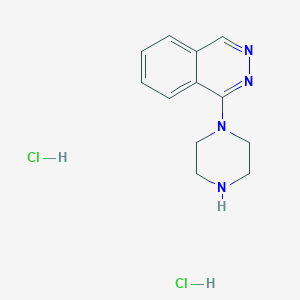

1-(Piperazin-1-yl)phthalazine dihydrochloride

Description

Properties

IUPAC Name |

1-piperazin-1-ylphthalazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGEPPKCBVMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-(Piperazin-1-yl)phthalazine dihydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperazin-1-yl)phthalazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Piperazin-1-yl)phthalazine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific salt in peer-reviewed literature, this document establishes a predictive and methodological framework. By leveraging data from the structurally analogous and well-characterized antihypertensive agent Hydralazine, this guide offers field-proven, detailed protocols for determining critical parameters such as solubility, pKa, and spectroscopic characteristics. The methodologies are designed to be self-validating and are grounded in established analytical chemistry principles, providing researchers, scientists, and drug development professionals with the necessary tools to characterize this molecule and similar phthalazine derivatives.

Introduction and Strategic Overview

1-(Piperazin-1-yl)phthalazine belongs to the phthalazine class of nitrogen-containing heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including antihypertensive, antitumor, and anti-inflammatory effects[1]. The dihydrochloride salt form is intended to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development to improve biopharmaceutical properties.

A thorough literature review reveals a scarcity of published experimental data for 1-(Piperazin-1-yl)phthalazine dihydrochloride. Therefore, this guide adopts a dual strategy:

-

Structural Analogue Analysis: We will draw heavily on the extensive body of work published for Hydralazine (1-hydrazinophthalazine), a chemically related and commercially available drug.[2][3][4]. The shared phthalazine core dictates many of the spectroscopic and chemical properties, making Hydralazine an excellent model for establishing analytical methodologies.

-

First-Principles Methodologies: We provide detailed, step-by-step experimental protocols that are considered industry standards for the characterization of new chemical entities (NCEs). These protocols are presented with an emphasis on the underlying scientific rationale, enabling researchers to adapt and apply them directly.

This approach ensures that while we acknowledge the data gap, we provide a robust and scientifically rigorous pathway for the complete physicochemical characterization of the target compound.

Chemical Identity and Structural Elucidation

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure.

-

Chemical Name: 1-(Piperazin-1-yl)phthalazine dihydrochloride

-

CAS Number: 1333898-02-4 (for the salt form)[5]

-

Molecular Formula: C₁₂H₁₆Cl₂N₄

-

Molecular Weight: 287.19 g/mol

-

Chemical Structure:

Caption: Structure of 1-(Piperazin-1-yl)phthalazine Dihydrochloride.

Summary of Core Physicochemical Properties

The following table summarizes key physicochemical properties. Values for the target compound are largely predictive, while experimental data for the analogue Hydralazine hydrochloride are provided for context and methodological validation.

| Property | 1-(Piperazin-1-yl)phthalazine Dihydrochloride | Hydralazine Hydrochloride (Analogue) | Scientific Rationale & Importance |

| Physical Form | Expected to be a crystalline solid | White to off-white crystalline solid[6] | Affects handling, formulation (e.g., tableting), and dissolution rate. |

| Molecular Weight | 287.19 g/mol | 196.64 g/mol [3][6] | Fundamental property for all stoichiometric calculations and analytical characterization. |

| Melting Point (°C) | Not available in literature | ~273 °C (with decomposition)[2] | An indicator of purity and lattice energy. A sharp melting point suggests high purity. |

| Aqueous Solubility | Predicted to be high | Soluble in water[2][3][6][7] | Critical for bioavailability. Salt formation significantly enhances solubility over the free base. |

| pKa | Predicted: ~8-9 (piperazine), ~3-4 (phthalazine) | 7.3[2] | Governs the ionization state at different physiological pH values, impacting absorption, distribution, and receptor binding. |

| UV λmax (nm) | Predicted: ~210, 240, 300-320 | 211, 236 nm[6] | Determined by the phthalazine chromophore; essential for quantification by UV-Vis spectroscopy. |

Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is a cornerstone of drug development, directly influencing a drug's absorption and bioavailability. For orally administered drugs, poor solubility is a major hurdle. The conversion of a basic parent molecule to a dihydrochloride salt is a deliberate strategy to leverage the high polarity of the ionized form to dramatically increase solubility in the low pH environment of the stomach and maintain it in systemic circulation. The equilibrium shake-flask method followed by HPLC-UV analysis is the gold-standard for its accuracy and reliability.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Preparation of Calibration Standards:

-

Accurately weigh and dissolve 10 mg of 1-(Piperazin-1-yl)phthalazine dihydrochloride in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare a set of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials containing a fixed volume (e.g., 1 mL) of the test media (e.g., deionized water, pH 1.2 HCl, pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is necessary to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all solid particles. This step is critical to prevent artificially high readings.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC-UV Analysis:

-

Analyze the calibration standards and the diluted sample solutions using a validated RP-HPLC method (see Section 7.0).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and back-calculate the original solubility in the test medium, accounting for the dilution factor.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Dissociation Constant (pKa) Determination

Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 1-(Piperazin-1-yl)phthalazine, there are multiple basic nitrogen atoms capable of protonation: two in the piperazine ring and two in the phthalazine ring. The piperazine nitrogens are aliphatic amines and are expected to be the most basic (predicted pKa ~8-9). The phthalazine nitrogens are part of an aromatic system, making them significantly less basic (predicted pKa ~3-4). The pKa governs solubility, membrane permeability (as the neutral form is more lipophilic), and interactions with biological targets. Potentiometric titration is a direct and robust method for measuring pKa values.

Experimental Protocol: Potentiometric Titration

-

System Setup:

-

Use an automated titrator equipped with a calibrated pH electrode and a precision burette.

-

Maintain the sample at a constant temperature (e.g., 25 °C) using a jacketed beaker.

-

Purge the system with an inert gas (e.g., nitrogen) to prevent dissolution of atmospheric CO₂, which can interfere with the titration of basic compounds.

-

-

Sample Preparation:

-

Accurately prepare a solution of the compound at a known concentration (e.g., 0.01 M) in deionized water. It is crucial to know the exact concentration for accurate calculations.

-

-

Titration Procedure:

-

The compound is a dihydrochloride salt, meaning it is already in its fully protonated (acidic) form. Therefore, it will be titrated with a standardized strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, recording the pH after each addition. The increments should be smaller near the equivalence points to ensure high resolution.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The curve will show inflection points corresponding to the neutralization of the protonated nitrogens. For this molecule, two distinct equivalence points corresponding to the two pKa values of the piperazine moiety are expected. The phthalazine pKa's may be difficult to resolve in aqueous media.

-

The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region). Alternatively, the inflection points can be found by calculating the first or second derivative of the titration curve, which provides a more accurate determination of the equivalence volume. Specialized software is typically used for this analysis.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and allowing for quantitative analysis.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy is used to quantify the concentration of the compound in solution and provides information about its electronic structure. The extensive conjugation of the phthalazine ring system is expected to produce strong UV absorbance.

Protocol:

-

Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol or water).

-

Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Scan the solution from 200 to 400 nm, using the solvent as a blank reference.

-

Identify the wavelengths of maximum absorbance (λmax). Based on data for hydralazine[6] and other phthalazine derivatives[8], expect strong absorbance peaks around 210-240 nm and a broader, lower-energy peak around 300-320 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides analogous information for carbon atoms.

Protocol:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual proton peak does not obscure many signals.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals:

-

Aromatic Region (7.5-8.5 ppm): A complex multiplet pattern corresponding to the four protons on the phthalazine ring.

-

Piperazine Region (3.0-4.0 ppm): Broad signals corresponding to the eight protons of the piperazine ring. The exact chemical shifts and splitting will depend on the chair conformation and protonation state.

-

N-H Protons: A very broad signal for the two N-H protons of the protonated piperazine, which may be exchanged with D₂O.

-

-

Expected ¹³C NMR Signals: Signals corresponding to the aromatic carbons of the phthalazine ring and the aliphatic carbons of the piperazine ring[9][10][11].

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. It is typically coupled with a liquid chromatograph (LC-MS) for purity analysis.

Protocol:

-

Prepare a dilute solution (~1 µg/mL) of the compound in a suitable volatile solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Introduce the sample into the mass spectrometer via direct infusion or an LC system.

-

Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

-

Expected Result: The primary ion observed will be the [M+H]⁺ ion of the free base, where M is 1-(piperazin-1-yl)phthalazine. The expected mass-to-charge ratio (m/z) would be approximately 215.13, corresponding to the molecular formula [C₁₂H₁₅N₄]⁺[12]. The dihydrochloride salt will dissociate in the ESI source.

Chromatographic Purity and Stability Analysis

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of a pharmaceutical compound and monitoring its stability over time. A robust, stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities. The development of such a method is a regulatory requirement. Methodologies developed for Hydralazine provide an excellent starting point[13][14][15].

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Chromatographic System: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile first choice for this type of molecule.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier ensures sharp peak shapes by suppressing the interaction of the basic nitrogens with residual silanols on the column.

-

B: Acetonitrile or Methanol.

-

-

Gradient Elution: A gradient elution (e.g., starting with 5% B and increasing to 95% B over 20 minutes) is necessary to elute the main compound as well as any potential impurities with different polarities.

-

Detection: UV detection at one of the λmax values (e.g., 240 nm). A photodiode array (PDA) detector is highly recommended as it can acquire spectra across the entire UV range, helping to identify and distinguish different peaks.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~0.5-1.0 mg/mL.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualization: HPLC Purity Analysis Workflow

Caption: General Workflow for API Purity Determination by RP-HPLC.

Conclusion

This technical guide has outlined the essential physicochemical properties of 1-(Piperazin-1-yl)phthalazine dihydrochloride and provided a comprehensive set of validated, step-by-step protocols for their experimental determination. By utilizing the well-documented properties of the structural analogue Hydralazine, a robust framework for characterization has been established. The successful application of these methodologies—spanning solubility, pKa, spectroscopy, and chromatography—will generate the critical data required to advance the research and development of this compound, ensuring scientific integrity and supporting formulation and preclinical assessment efforts.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9351, Hydralazine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

-

SciSpace. (n.d.). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]

-

Open Access Journals. (n.d.). Analytical Methodologies for the Determination of Hydralazine: A Review. Retrieved from [Link]

-

PATH. (n.d.). HYDRALAZINE. Retrieved from [Link]

-

PubMed. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

-

ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Retrieved from [Link]

-

Der Pharma Chemica. (2015). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(piperazin-1-yl)phthalazine (C12H14N4). Retrieved from [Link]

-

ResearchGate. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Semantic Scholar. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H -NMR data (ppm from tetramethylsilane, J in Hz). Retrieved from [Link]

-

G.AMPHRAY LABORATORIES. (n.d.). Piperazine Dihydrochloride.docx. Retrieved from [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9207, Phthalazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277728, 1-(2-Phthalazin-1-ylhydrazino)phthalazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 358891, Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV spectra of 1.3 µg/mL phthalazine (PHZ) (a), 2.51 µg/mL Sulfamethoxazole (SMX) (b), and the mixture of these two solutions (c). Retrieved from [Link]

-

LookChem. (n.d.). Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-. Retrieved from [Link]

-

ScienceDirect. (2018). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–visible spectra of the synthesized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1342, 1-(1-Naphthyl)piperazine. Retrieved from [Link]

-

Chemsrc. (n.d.). Phthalazine. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Hydralazine hydrochloride | 304-20-1 [chemicalbook.com]

- 3. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. 1-(piperazin-1-yl)phthalazine dihydrochloride | 1333898-02-4 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - 1-(piperazin-1-yl)phthalazine (C12H14N4) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. jddtonline.info [jddtonline.info]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 1-(Piperazin-1-yl)phthalazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Phthalazine Scaffold

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among the myriad of heterocyclic scaffolds, the phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antihypertensive, and antimicrobial effects. This guide focuses specifically on the 1-(piperazin-1-yl)phthalazine moiety, a structural motif that has consistently yielded compounds with significant therapeutic promise. The incorporation of the piperazine ring at the 1-position of the phthalazine nucleus often enhances pharmacological properties, including aqueous solubility and bioavailability, making these derivatives particularly attractive for drug development.[1]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices and the rationale for specific molecular designs. We will delve into the synthesis, mechanisms of action, and key structure-activity relationships (SAR) that govern the biological activities of these fascinating compounds. Our exploration will be grounded in detailed experimental protocols and robust data presentation, providing a practical framework for the evaluation and advancement of 1-(piperazin-1-yl)phthalazine derivatives as next-generation therapeutics.

I. The Synthetic Keystone: Crafting the 1-(Piperazin-1-yl)phthalazine Core

The journey to unlocking the biological potential of these derivatives begins with their synthesis. A common and effective strategy involves a two-step process: the formation of a reactive intermediate, 1-chlorophthalazine, followed by its nucleophilic substitution with piperazine or its derivatives.

Diagrammatic Overview of the General Synthetic Pathway

Caption: General synthetic route to 1-(piperazin-1-yl)phthalazine derivatives.

Experimental Protocol: Synthesis of the 1-(Piperazin-1-yl)phthalazine Scaffold

This protocol outlines a general procedure for the synthesis of the core structure. Modifications can be made to the starting materials and reaction conditions to generate a diverse library of derivatives.

Step 1: Synthesis of 1-Chlorophthalazine Intermediate

-

Rationale: The hydroxyl group of the starting phthalazin-1(2H)-one is converted to a chloro group, creating a reactive electrophilic site for subsequent nucleophilic attack by piperazine. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[2][3]

-

Procedure:

-

To a solution of the appropriately substituted phthalazin-1(2H)-one in a suitable solvent (e.g., pyridine or toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.[2]

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[2]

-

The resulting precipitate, 1-chlorophthalazine, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Nucleophilic Substitution with Piperazine

-

Rationale: The lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electron-deficient carbon at the 1-position of the chlorophthalazine and displacing the chloride leaving group. A base is often added to neutralize the HCl generated during the reaction.

-

Procedure:

-

In a round-bottom flask, dissolve the 1-chlorophthalazine derivative in a suitable solvent such as ethanol or isopropanol.[4]

-

Add the desired piperazine derivative (in slight excess) and a base (e.g., triethylamine or potassium carbonate) to the solution.

-

Heat the reaction mixture to reflux for several hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel to afford the pure 1-(piperazin-1-yl)phthalazine derivative.

-

II. Anticancer Activity: A Multi-pronged Attack on Malignancy

The 1-(piperazin-1-yl)phthalazine scaffold has proven to be a particularly fertile ground for the discovery of potent anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, most notably through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).

Mechanism of Action: Targeting Angiogenesis and DNA Repair

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process.[5] By inhibiting VEGFR-2, 1-(piperazin-1-yl)phthalazine derivatives can effectively cut off the tumor's blood and nutrient supply, leading to a suppression of its growth.[5]

PARP Inhibition: PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. Several phthalazinone-based compounds have been developed as potent PARP inhibitors.[6]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 1-(piperazin-1-yl)phthalazine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 1-(piperazin-1-yl)phthalazine derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9c | HCT-116 (Colon) | 1.58 | [7] |

| 12b | HCT-116 (Colon) | 0.32 | [7] |

| 13c | HCT-116 (Colon) | 0.64 | [7] |

| Sorafenib (Control) | HCT-116 (Colon) | 3.23 | [7] |

| 2g | MCF-7 (Breast) | 0.15 | [5] |

| 4a | MCF-7 (Breast) | 0.12 | [5] |

| 2g | HepG2 (Liver) | 0.18 | [5] |

| 4a | HepG2 (Liver) | 0.09 | [5] |

Experimental Protocols for Anticancer Activity Evaluation

A. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Step-by-Step Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1-(piperazin-1-yl)phthalazine derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

-

B. VEGFR-2 Kinase Inhibition Assay

-

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Step-by-Step Protocol:

-

In a 96-well plate, add the kinase buffer, a suitable kinase substrate (e.g., a synthetic peptide), and ATP.

-

Add serial dilutions of the test compound or a vehicle control.

-

Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme.

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[8][9]

-

C. PARP Inhibition Assay

-

Principle: This assay measures the activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

-

Step-by-Step Protocol:

-

Prepare cell lysates from cancer cells treated with the test compounds.

-

In a histone-coated 96-well plate, add the cell lysate, biotinylated NAD⁺, and activated DNA.

-

Incubate to allow the PARP-mediated biotinylation of histones.

-

Wash the plate and add streptavidin-HRP conjugate, which binds to the incorporated biotin.

-

After another wash step, add a colorimetric or chemiluminescent HRP substrate.

-

Measure the resulting signal, which is proportional to PARP activity.

-

Determine the inhibitory effect of the compounds by comparing the signal to that of untreated controls.

-

III. Antihypertensive Activity: Modulating Vascular Tone

Phthalazine derivatives have a long-standing history as antihypertensive agents, with hydralazine being a well-known example. The 1-(piperazin-1-yl)phthalazine scaffold has also been explored for its potential to modulate blood pressure, primarily through its vasorelaxant effects.

Mechanism of Action: Vasorelaxation

Many phthalazine derivatives exert their antihypertensive effects by causing relaxation of the smooth muscle in blood vessel walls, leading to vasodilation and a decrease in blood pressure.[10] This can be achieved through various mechanisms, including the blockade of α-adrenergic receptors or by interfering with calcium influx into vascular smooth muscle cells.[10][11]

Experimental Protocol: Ex Vivo Vasorelaxation Assay

-

Rationale: This assay uses isolated aortic rings from rats to assess the direct vasorelaxant effect of a compound.

-

Step-by-Step Protocol:

-

Isolate the thoracic aorta from a euthanized rat and cut it into rings.

-

Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the 1-(piperazin-1-yl)phthalazine derivative to the organ bath.

-

Record the changes in tension to determine the extent of relaxation.

-

Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC₅₀ value (the concentration that produces 50% of the maximum relaxation).[10]

-

In Vivo Antihypertensive Models

Various animal models can be employed to evaluate the antihypertensive activity of these derivatives in a physiological setting. These include:

-

Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension that closely mimics human essential hypertension.

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.

-

Renal Artery Ligation: A surgical model that induces hypertension by restricting blood flow to the kidneys.

In these models, the test compounds are administered orally or intravenously, and the effect on blood pressure and heart rate is monitored over time.

Illustrative Data: Antihypertensive Effects of Phthalazinylguanidines

While specific in vivo data for 1-(piperazin-1-yl)phthalazine derivatives is not extensively available in the public domain, studies on related phthalazinylguanidines have demonstrated their potential. For instance, certain derivatives have been shown to cause moderate falls in blood pressure in animal models. One particular triazole derivative also induced a 25% fall in heart rate. These findings underscore the potential of the broader phthalazine class in cardiovascular therapy.

IV. Antimicrobial Activity: A New Frontier

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. The phthalazine scaffold, often in combination with a piperazine moiety, has shown promise in this area as well.

Mechanism of Action: Targeting Microbial Viability

The precise antimicrobial mechanism of action for many phthalazine derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with essential microbial processes, such as cell wall synthesis, DNA replication, or enzymatic activity crucial for microbial survival. The presence of the lipophilic phthalazine core and the basic piperazine ring may facilitate the penetration of bacterial cell membranes and interaction with intracellular targets.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Step-by-Step Protocol:

-

Prepare serial two-fold dilutions of the 1-(piperazin-1-yl)phthalazine derivatives in a liquid growth medium in a 96-well microtiter plate.[11]

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).[11]

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Illustrative Data: Antimicrobial Activity of Phthalazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected phthalazine derivatives against representative bacterial and fungal strains.

| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |

| 4 | 125 | 250 | 250 | |

| 14a | 250 | 125 | 125 | |

| 15 | 125 | 250 | 250 | |

| 18 | 250 | 125 | 125 | |

| Standard Drug | 62.5 | 62.5 | 125 |

V. Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 1-(piperazin-1-yl)phthalazine derivatives is intricately linked to their chemical structure. Key SAR insights include:

-

Substituents on the Phthalazine Ring: The nature and position of substituents on the phthalazine core can significantly impact potency and selectivity. For instance, in the context of anticancer activity, the introduction of a 4-chloro group has been shown to enhance VEGFR-2 inhibitory activity.[3]

-

Substituents on the Piperazine Ring: Modifications to the distal nitrogen of the piperazine ring offer a versatile handle for tuning the compound's properties. Attaching various aryl, alkyl, or heterocyclic groups can influence target binding, solubility, and pharmacokinetic profiles.

-

Linker between Phthalazine and Piperazine: While this guide focuses on direct attachment, the introduction of a linker between the two moieties can also be explored to optimize spatial orientation and target engagement.

Future research in this field should focus on:

-

Elucidation of Novel Mechanisms of Action: While VEGFR-2 and PARP are key targets, further investigation may reveal other pathways through which these compounds exert their effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be rigorously evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

-

Expansion to Other Therapeutic Areas: The diverse biological activities of this scaffold suggest that it may hold promise for other diseases, such as neurodegenerative and inflammatory disorders.

VI. Conclusion: A Scaffold of Significant Promise

The 1-(piperazin-1-yl)phthalazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential in oncology, cardiovascular medicine, and infectious diseases. The synthetic accessibility of this scaffold, coupled with the vast chemical space that can be explored through derivatization, ensures that it will remain an area of active investigation for the foreseeable future. By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Behalo, M. S., Gad El-karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(13), 110-120. [Link]

-

Li, X., et al. (2012). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 17(9), 10882-10891. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

Ghorab, M. M., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Future Medicinal Chemistry, 10(13), 1595-1614. [Link]

-

Keservani, R. K., et al. (2020). The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. Mini-Reviews in Medicinal Chemistry, 20(8), 753-780. [Link]

-

del Olmo, E., et al. (2006). Vasorelaxant activity of phthalazinones and related compounds. Bioorganic & Medicinal Chemistry Letters, 16(10), 2786-2790. [Link]

-

Chapleo, C. B., et al. (1982). Synthesis of some potential antihypertensive phthalazinyl- and quinoxalinylguanidines. Journal of Medicinal Chemistry, 25(7), 821-824. [Link]

-

Khan, H., et al. (2024). Exploring quinoxaline derivatives: An overview of a new approach to combat antimicrobial resistance. European Journal of Medicinal Chemistry, 279, 116675. [Link]

-

Request PDF. (2025). Vasorelaxant Activity of Phthalazinones and Related Compounds. [Link]

-

Ali, T. E. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(11), 13462-13477. [Link]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry, 117472. [Link]

-

Arsyad, A., & Dobson, G. P. (2023). Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Journal of Ethnopharmacology, 317, 116812. [Link]

-

[Design, synthesis and vasorelaxant activity of R, S-1-(substituted phenyl)-4-[3-(naphtha-1-yl-oxy)-2-hydroxypropyl]-piperazine derivatives]. (2008). Yao Xue Xue Bao, 43(11), 1147-1153. [Link]

-

Akashi, A., Chiba, T., & Kasahara, A. (1974). Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative. European Journal of Pharmacology, 29(1), 161-164. [Link]

-

(1,4-Benzothiazinyloxy)alkylpiperazine derivatives as potential antihypertensive agents. (1995). Il Farmaco, 50(11), 781-789. [Link]

-

Kant, R., et al. (2020). Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). ResearchGate. [Link]

-

Kysil, A., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(18), 3345. [Link]

-

BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(21), 7349. [Link]

-

Bayoumi, H. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21677-21695. [Link]

-

El-Helby, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2959-2975. [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13375-13391. [Link]

-

Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(15), 4992. [Link]

-

Request PDF. (2025). Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives. [Link]

-

Scilit. (2012). Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives. [Link]

-

ResearchGate. (2025). The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

-

Letters in Applied NanoBioScience. (2024). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. [Link]

-

ResearchGate. (2014). Antibacterial activity of some phthalazine and phthalazinone derivatives. [Link]

-

ResearchGate. (2025). Phthalazine derivatives with vasorelaxant or antiplatelet activities: hydralazine (I), budralazine (II), ethyl 1-(2-methoxyphenyl)-5,7-dimethylphthalazine-4-substituted-6-carboxylate (III), 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine (IV), (4-benzylphthalazin-1-ylamino)alcohols (V). [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13375-13391. [Link]

-

El-Gendy, M. A. A., et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Journal of the Brazilian Chemical Society, 25(1), 160-171. [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13375-13391. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Vasorelaxant activity of phthalazinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some potential antihypertensive phthalazinyl- and quinoxalinylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(Piperazin-1-yl)phthalazine Dihydrochlorid

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 1-(Piperazin-1-yl)phthalazine dihydrochloride. While direct studies on this specific molecule are not extensively available in public literature, a robust body of evidence surrounding the phthalazine scaffold strongly suggests a role as a phosphodiesterase (PDE) inhibitor.[1][2][3][4][5] This document is structured to guide researchers and drug development professionals through the foundational principles of PDE inhibition, the downstream signaling consequences, and a complete, self-validating experimental workflow to rigorously test this hypothesis. The protocols herein are designed to provide not just procedural steps, but also the scientific rationale, enabling investigators to confirm the molecular target and characterize the pharmacological profile of this and related compounds.

Introduction and Hypothesized Core Mechanism

The phthalazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from oncology to cardiovascular disease.[3][6][7][8] Compounds incorporating this moiety have been successfully developed as inhibitors of various enzymes, including Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][8][9] However, one of the most prominent and recurring activities associated with the phthalazine class is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes critical to intracellular signal transduction.[1][2][3][4][5]

Given the structural features of 1-(Piperazin-1-yl)phthalazine dihydrochloride , and in alignment with extensive structure-activity relationship (SAR) studies of related analogues, we posit its primary mechanism of action to be the inhibition of cyclic nucleotide phosphodiesterases . This guide will proceed based on this well-founded hypothesis, outlining the necessary scientific journey from hypothesis to validation.

Scientific Foundation: The Phosphodiesterase Signaling Cascade

To comprehend the compound's potential impact, one must first understand the central role of PDEs. Intracellular signaling is heavily reliant on second messengers, of which cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are paramount.[10] Their intracellular concentrations are meticulously balanced by the activities of two enzyme classes:

-

Cyclases (Adenylyl and Guanylyl): Synthesize cAMP and cGMP from ATP and GTP, respectively, in response to upstream signals (e.g., hormone-receptor binding).

-

Phosphodiesterases (PDEs): Catalyze the hydrolytic degradation of cAMP and cGMP to their inactive 5'-monophosphate forms, thus terminating the signal.[10][11]

The PDE superfamily consists of 11 distinct families (PDE1-PDE11), which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), tissue distribution, and regulatory properties.[10] By inhibiting a specific PDE isozyme, a pharmacological agent can prevent the degradation of cAMP or cGMP, leading to their localized accumulation and amplification of downstream signaling.

Downstream Effects of Elevated cGMP

Inhibition of a cGMP-specific PDE, such as PDE5, is of particular therapeutic interest, especially in cardiovascular contexts.[10] The accumulation of cGMP activates cGMP-dependent Protein Kinase (PKG), which in turn phosphorylates multiple downstream targets in vascular smooth muscle cells. This cascade results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and, consequently, vasodilation.[12]

Caption: Hypothesized cGMP signaling pathway and point of intervention.

Experimental Validation Workflow: A Self-Validating System

A rigorous investigation into a compound's mechanism of action requires a multi-faceted approach, where results from biochemical, cellular, and tissue-based assays corroborate one another. This section provides the standard operating procedures for a logical, field-proven workflow to validate the PDE inhibition hypothesis.

Caption: A logical workflow for validating the mechanism of action.

Step 1: In Vitro PDE Enzymatic Inhibition Assay

Objective: To determine if 1-(Piperazin-1-yl)phthalazine dihydrochloride directly inhibits the enzymatic activity of one or more PDE isozymes and to quantify its potency (IC50) and selectivity.

Causality: This is the most direct test of the hypothesis. A positive result here is a prerequisite for proceeding, as it demonstrates direct interaction with the target enzyme, independent of any cellular complexity. A luminescence-based assay, such as the PDE-Glo™ assay, is a robust, non-radioactive method suitable for high-throughput screening and detailed kinetic analysis.[11][13]

Detailed Protocol (Adapted from PDE-Glo™ Assay): [13]

-

Reagent Preparation:

-

Prepare a stock solution of 1-(Piperazin-1-yl)phthalazine dihydrochloride in an appropriate solvent (e.g., DMSO).

-

Reconstitute purified recombinant human PDE enzymes (a panel including PDE1 through PDE11 is recommended for selectivity profiling) in their respective assay buffers.

-

Prepare the cyclic nucleotide substrate (cAMP or cGMP) at a concentration appropriate for the specific PDE being tested (typically near the Km value).

-

Prepare the PDE-Glo™ Termination Buffer and Detection Solution as per the manufacturer's instructions.[13]

-

-

Assay Procedure (384-well plate format):

-

Dispense 2.5 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM) into the assay plate wells. Include wells for a positive control inhibitor (e.g., sildenafil for PDE5) and a negative control (vehicle only).

-

Add 2.5 µL of the diluted PDE enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of the cGMP (or cAMP) substrate solution to all wells.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The duration should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction by adding 5 µL of PDE-Glo™ Termination Buffer.

-

Add 5 µL of PDE-Glo™ Detection Solution and incubate for 20 minutes.

-

Finally, add 20 µL of Kinase-Glo® Reagent, incubate for 10 minutes, and measure the luminescence using a plate reader.[13]

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to PDE activity.

-

Normalize the data using the vehicle control (0% inhibition) and a maximally inhibited control (100% inhibition).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| PDE Isozyme | Substrate | IC50 (nM) of Test Compound | IC50 (nM) of Control |

| PDE1C | cGMP/cAMP | Experimental Value | e.g., Vinpocetine |

| PDE4D | cAMP | Experimental Value | e.g., Rolipram |

| PDE5A | cGMP | Experimental Value | e.g., Sildenafil |

| ... | ... | ... | ... |

| Table 1: Example data table for summarizing PDE isozyme selectivity. |

Step 2: In Silico Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the compound within the catalytic pocket of the target PDE isozyme.

Causality: While not a substitute for experimental data, molecular docking provides a structural hypothesis for the observed inhibitory activity.[14] It can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding and can guide the design of more potent and selective analogues.[15] This step validates the plausibility of the in vitro findings from a structural biology perspective.

Protocol Outline (using AutoDock): [14]

-

Preparation: Obtain the 3D crystal structure of the target PDE (e.g., PDE5A) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. Draw the 3D structure of 1-(Piperazin-1-yl)phthalazine and perform energy minimization.

-

Grid Generation: Define a grid box that encompasses the entire catalytic active site of the enzyme.

-

Docking Simulation: Perform the docking using an algorithm like the Lamarckian Genetic Algorithm, allowing for conformational flexibility of the ligand.

-

Analysis: Analyze the resulting poses based on their predicted binding energy and clustering. The lowest energy pose is typically considered the most probable binding mode. Visualize the ligand-protein interactions to identify key amino acid residues involved in binding.

Step 3: Cell-Based Intracellular cGMP Quantification

Objective: To confirm that the compound can penetrate the cell membrane and engage its target in a physiological context, leading to an increase in intracellular cGMP levels.

Causality: This assay bridges the gap between biochemical activity and cellular response.[16] A positive result demonstrates that the compound is not only active against the purified enzyme but also effective within the complex environment of a living cell, providing crucial evidence of target engagement.[17][18]

Detailed Protocol (Adapted from a competitive immunoassay): [10][19]

-

Cell Culture:

-

Seed a relevant cell line (e.g., rat fetal lung fibroblasts, RFL-6, which have robust guanylate cyclase activity) in a 96-well plate and grow to confluence.[19]

-

-

Assay Procedure:

-

Aspirate the culture medium and wash the cells gently with a pre-warmed buffer (e.g., Krebs Ringer Bicarbonate Buffer).

-

Add 100 µL of buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX, a non-specific inhibitor) to prevent cGMP degradation during the assay and incubate for 10 minutes. This pre-incubation step amplifies the signal window.

-

Add the test compound at various concentrations to the wells. Also include wells with a known guanylate cyclase activator (e.g., sodium nitroprusside, an NO donor) as a positive control.

-

Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Terminate the reaction and lyse the cells by adding a lysis buffer provided with the assay kit (e.g., 0.1 M HCl).

-

-

cGMP Quantification (ELISA-based):

-

Use a commercial cGMP competitive ELISA kit.[10]

-

Prepare cGMP standards as per the kit protocol.

-

Add cell lysates and standards to the antibody-coated microplate.

-

Add HRP-linked cGMP to each well, which will compete with the cGMP from the cell lysate for antibody binding.

-

Incubate, wash the plate to remove unbound reagents, and add a TMB substrate.

-

Stop the color development with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

The absorbance is inversely proportional to the amount of cGMP in the cell lysate.

-

Calculate the cGMP concentration in each sample by interpolating from the standard curve.

-

Plot the cGMP concentration against the test compound concentration to generate a dose-response curve and determine the EC50 value.

-

Step 4: Ex Vivo Functional Assay - Isolated Artery Vasodilation

Objective: To determine if the observed biochemical and cellular activities translate into a physiologically relevant functional response, specifically vasodilation.

Causality: This is the ultimate functional validation of the hypothesized mechanism in an integrated tissue system.[20][21] Observing vasodilation in an isolated artery provides strong evidence that the compound's ability to increase intracellular cGMP is sufficient to elicit the expected physiological outcome. This self-validating step connects the molecular mechanism to a potential therapeutic effect.[22][23][24]

Detailed Protocol (Wire Myography): [20]

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Wistar rat) according to institutionally approved protocols.

-

Dissect the thoracic aorta or mesenteric artery and place it in cold, oxygenated Krebs-Henseleit Solution.

-

Under a dissecting microscope, carefully clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings.

-

-

Mounting and Equilibration:

-

Mount the arterial rings on the stainless-steel wires of a wire myograph system within organ baths filled with Krebs-Henseleit Solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

-

Viability and Endothelium Integrity Check:

-

Depolarize the rings with a high-potassium chloride (KCl) solution to ensure tissue viability and obtain a maximum contraction reference.

-

Wash the rings and pre-contract them with an alpha-agonist like Phenylephrine (PE) to about 80% of the maximum KCl contraction.

-

Once the contraction is stable, add Acetylcholine (ACh). A relaxation of >80% confirms the integrity of the endothelium.[20]

-

-

Experimental Procedure:

-

Wash the rings to return them to baseline tension.

-

Pre-contract the rings again with Phenylephrine.

-

Once a stable plateau is reached, add 1-(Piperazin-1-yl)phthalazine dihydrochloride in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

-

Record the isometric tension continuously using a force transducer and data acquisition system.

-

-

Data Analysis:

-

Express the relaxation at each compound concentration as a percentage of the pre-contraction induced by Phenylephrine.

-

Plot the percentage relaxation against the logarithm of the compound concentration to generate a concentration-response curve and calculate the EC50 and maximum relaxation (Emax).

-

Conclusion and Forward Outlook

This guide has articulated a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for 1-(Piperazin-1-yl)phthalazine dihydrochloride. By postulating that its core activity is the inhibition of phosphodiesterases, we have laid out a multi-tiered, self-validating experimental workflow. Successful execution of these protocols—demonstrating direct enzymatic inhibition, corresponding increases in intracellular cGMP, and a resultant vasodilatory effect—would provide a compelling and cohesive body of evidence to confirm the proposed mechanism. Such a validation would not only characterize this specific molecule but also enrich the broader understanding of the phthalazine scaffold as a valuable pharmacophore for modulating cyclic nucleotide signaling pathways.

References

-

PerkinElmer. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. Retrieved from [Link]

-

Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

-

Gantner, F., et al. (2004). A Cell-Based cGMP Assay Useful for Ultra-High-Throughput Screening and Identification of Modulators of the Nitric oxide/cGMP Pathway. Journal of Biomolecular Screening. Retrieved from [Link]

-

Napoletano, M., et al. (2005). Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Napoletano, M., et al. (2001). Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Tykocki, N. R., & Watts, S. W. (2017). Vasodilation of Isolated Vessels and the Isolation of the Extracellular Matrix of Tight-skin Mice. Journal of Visualized Experiments. Retrieved from [Link]

-

Wasfy, A. A. F. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Retrieved from [Link]

-

Napoletano, M., et al. (2001). Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Molecular Devices. (n.d.). Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

-

Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

-

F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs. Retrieved from [Link]

-

Chakraborti, A. K., et al. (2003). Comparative molecular field analysis (CoMFA) of phthalazine derivatives as phosphodiesterase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Blair, H. R., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol. Retrieved from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

Liu, C., et al. (2024). An ex vivo method to evaluate vasoactivity induced by hemoglobin-based oxygen carriers in resistance vessels. Frontiers in Physiology. Retrieved from [Link]

-

El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2025). Phthalazine Hydrazone Derivatives as Potent Antioxidants: DFT Studies and Molecular Docking Analysis. Retrieved from [Link]

-

Brooks, S. D., & Jackson, W. F. (2012). The ex vivo Isolated Skeletal Microvessel Preparation for Investigation of Vascular Reactivity. Journal of Visualized Experiments. Retrieved from [Link]

-

REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. Retrieved from [Link]

- Google Patents. (n.d.). US6589951B1 - Phthalazine derivatives as phosphodiesterase 4 inhibitors.

-

Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. Retrieved from [Link]

-

Kim, H., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative molecular field analysis (CoMFA) of phthalazine derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. promega.com [promega.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. marinbio.com [marinbio.com]

- 17. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 19. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Vasodilation of Isolated Vessels and the Isolation of the Extracellular Matrix of Tight-skin Mice [jove.com]

- 22. Frontiers | An ex vivo method to evaluate vasoactivity induced by hemoglobin-based oxygen carriers in resistance vessels [frontiersin.org]

- 23. The ex vivo Isolated Skeletal Microvessel Preparation for Investigation of Vascular Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. reprocell.com [reprocell.com]

Unveiling the Therapeutic Potential of 1-(Piperazin-1-yl)phthalazine Dihydrochloride: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers

Abstract

The 1-(Piperazin-1-yl)phthalazine scaffold represents a confluence of two pharmacologically significant moieties: the phthalazine core, a privileged structure in modern oncology, and the piperazine ring, a versatile component renowned for enhancing pharmacokinetic properties and enabling precise target interactions. While 1-(Piperazin-1-yl)phthalazine dihydrochloride itself is primarily a research chemical, its structural analogues have demonstrated potent activity against critical targets in cancer and other diseases. This guide provides a comprehensive exploration of its most promising potential therapeutic targets, grounded in the established pharmacology of related compounds. We will dissect the mechanistic rationale for targeting pathways in angiogenesis and DNA damage repair, provide actionable, step-by-step experimental protocols for target validation, and outline a strategic framework for advancing the preclinical investigation of this compound class.

Introduction: Deconstructing the Core Scaffold

The therapeutic promise of a molecule is often encoded in its core structure. In 1-(Piperazin-1-yl)phthalazine, we find a compelling combination of two heterocyclic systems that have independently given rise to successful therapeutic agents.

-

The Phthalazine Core: This bicyclic nitrogen-containing heterocycle is the backbone of numerous bioactive compounds.[1] Its rigid structure provides a stable platform for orienting functional groups to interact with biological targets. Notably, derivatives of phthalazine have been successfully developed as potent inhibitors of key enzymes in cell signaling, with applications ranging from oncology to cardiovascular disease.[2][3] A prime example is Vatalanib (PTK-787), a 1,4-disubstituted phthalazine that functions as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor and has advanced to late-stage clinical trials.[2]

-

The Piperazine Moiety: Recognized as one of the most prevalent heterocycles in medicinal chemistry, the piperazine ring is far more than a simple linker.[4] Its non-planar, chair-like conformation and the presence of two nitrogen atoms allow it to serve as a key interaction point with targets, often forming critical hydrogen bonds or salt bridges. Furthermore, its basic nature frequently enhances aqueous solubility and oral bioavailability, making it a favored component in drug design to optimize pharmacokinetic profiles.[4]

This guide synthesizes the established activities of these individual components to illuminate the most probable and potent therapeutic targets for the parent compound, 1-(Piperazin-1-yl)phthalazine dihydrochloride.

Potential Therapeutic Target Class I: Anti-Angiogenesis via VEGFR2 Inhibition

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. A key regulator of this pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase (RTK). Numerous phthalazine derivatives have been identified as potent inhibitors of VEGFR2, making this a primary avenue of investigation.[5][6][7]

Mechanistic Rationale

VEGFR2 is expressed on the surface of vascular endothelial cells. Upon binding its ligand (VEGF-A), the receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the PI3K/Akt survival pathway and the Ras/MEK/ERK proliferation pathway. By inhibiting the ATP-binding site of the VEGFR2 kinase domain, phthalazine compounds can block this entire signaling cascade. This leads to reduced endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its essential blood supply.

Caption: VEGFR2 signaling pathway and the inhibitory action of phthalazine derivatives.

Experimental Validation Workflow

A tiered approach is recommended, starting with biochemical assays and progressing to cell-based and more complex models.

Objective: To determine the direct inhibitory activity and calculate the IC₅₀ value of the compound against the isolated VEGFR2 kinase domain.

Methodology:

-

Reagents: Recombinant human VEGFR2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound (1-(Piperazin-1-yl)phthalazine dihydrochloride) dissolved in DMSO.

-

Plate Preparation: Add kinase buffer, the substrate, and varying concentrations of the test compound (typically a 10-point serial dilution starting from 100 µM) to a 96-well plate.

-

Initiation: Initiate the reaction by adding a mixture of ATP and the VEGFR2 enzyme. Incubate at 30°C for 60 minutes.

-

Detection: Stop the reaction and quantify kinase activity. A common method is ADP-Glo™, which measures the amount of ADP produced as a direct indicator of enzyme activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Causality Check: This assay isolates the enzyme and substrate, ensuring that any observed inhibition is due to a direct interaction of the compound with the VEGFR2 kinase and not a confounding cellular effect.

Objective: To assess the compound's ability to inhibit angiogenesis in a cell-based model that mimics the formation of capillary-like structures.

Methodology:

-

Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate in endothelial growth medium.

-

Treatment: Immediately treat the cells with various concentrations of the test compound or a known VEGFR2 inhibitor (e.g., Sorafenib) as a positive control.

-

Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.

-

Imaging and Analysis: Capture images of the formed tube-like networks using a microscope. Quantify the extent of tube formation by measuring parameters like total tube length, number of junctions, and number of loops using software like ImageJ.

Trustworthiness: A positive result (disruption of tube formation) directly links the compound's activity to a key biological process in angiogenesis, validating the in vitro kinase data in a more complex physiological context.

Potential Therapeutic Target Class II: DNA Damage Response (DDR) Pathway

A cutting-edge strategy in oncology involves targeting the DNA Damage Response (DDR) pathway. Specifically, the concept of synthetic lethality by inhibiting Poly(ADP-ribose) polymerase (PARP) has revolutionized treatment for certain cancers. The phthalazin-1(2H)-one core is a key component of the highly successful PARP inhibitor, Olaparib.[8]

Mechanistic Rationale: Dual PARP and NAMPT Inhibition

-

PARP Inhibition: PARP1 is a critical enzyme that detects and initiates the repair of DNA single-strand breaks (SSBs). In cancers with mutations in the BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs are converted into toxic DSBs during replication, which cannot be fixed, leading to cell death. This is known as synthetic lethality.

-

Synergistic Targeting with NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. Recent studies have shown that inhibiting NAMPT can downregulate the expression of key HR genes like BRCA1 and RAD51.[8] This can induce a state of "BRCAness" in tumors that are not BRCA-mutated. Therefore, a dual inhibitor targeting both PARP and NAMPT could broaden the utility of synthetic lethality to a wider range of tumors, such as BRCA wild-type triple-negative breast cancer.[8]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]